4-Aminohexanoic acid
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Overview
Description
4-Aminohexanoic acid, also known as 6-aminohexanoic acid, is an organic compound with the molecular formula C₆H₁₃NO₂. It belongs to the class of gamma amino acids and derivatives, characterized by an amino group attached to the gamma carbon atom. This compound is notable for its flexible, hydrophobic structure and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminohexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of ε-caprolactam under acidic or basic conditions, followed by purification using ion exchange resins. This method yields the acid in the form of a salt . Another method involves the biosynthesis of this compound from cyclohexanol using isolated enzymes or bacterial strains such as Pseudomonas taiwanensis and Escherichia coli .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of the nylon-6 and nylon-66 polyamide manufacturing process. The hydrolysis of ε-caprolactam is a key step in this production, and the resulting this compound is purified for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Aminohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminohexanoic acid derivatives.
Scientific Research Applications
4-Aminohexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-aminohexanoic acid in medical applications involves the inhibition of plasminogen activators, which are responsible for fibrinolysis. By binding to the kringle domain of plasminogen, this compound prevents its activation to plasmin, thereby inhibiting the breakdown of fibrin clots .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid:
Lysine: An essential amino acid with a similar structure but different biological functions.
Uniqueness
4-Aminohexanoic acid is unique due to its flexible, hydrophobic structure, which makes it an effective linker in various chemical and biological applications. Its ability to inhibit plasminogen activators also distinguishes it from other amino acids .
Properties
CAS No. |
5415-99-6 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI Key |
ROFNJLCLYMMXCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)O)N |
Origin of Product |
United States |
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